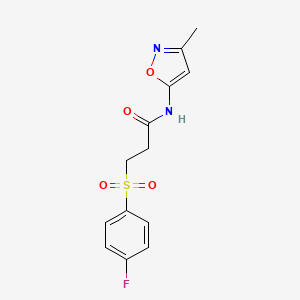

3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide

Description

The compound 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide features a propanamide backbone linked to a 3-methyl-1,2-oxazole heterocycle and a 4-fluorobenzenesulfonyl group. This structure combines sulfonamide and oxazole moieties, which are common in bioactive molecules due to their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4S/c1-9-8-13(20-16-9)15-12(17)6-7-21(18,19)11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNNKLZLITWJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorobenzene Sulfonyl Group: This step involves the sulfonylation of a fluorobenzene derivative using sulfonyl chloride in the presence of a base such as pyridine.

Coupling Reaction: The final step involves coupling the oxazole derivative with the sulfonylated fluorobenzene under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings and Challenges

Synthetic Optimization : Low yields in analogs (2–8%) indicate a need for improved catalysts or milder reaction conditions.

Structure-Activity Relationships (SAR) :

- Fluorine and sulfonamide groups enhance target binding but may reduce oral bioavailability.

- Methyl substitution on oxazole improves metabolic stability over unsubstituted variants .

Biological Activity

3-(4-Fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide, also known by its CAS number 1021224-56-5, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₄S |

| Molecular Weight | 308.35 g/mol |

| CAS Number | 1021224-56-5 |

The compound exhibits biological activity through several mechanisms, primarily involving the modulation of specific receptor pathways. Notably, it has been studied for its interactions with the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various neurological functions and psychiatric disorders. Compounds that act as negative allosteric modulators (NAMs) of mGluR5 have been implicated in the treatment of conditions such as anxiety and depression .

Antagonistic Effects

Research indicates that 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide may exhibit antagonistic effects on certain receptors. For instance, studies on related compounds suggest that modifications in the molecular structure can enhance antagonistic properties against TRPV1 (transient receptor potential vanilloid 1), a receptor involved in pain perception .

In Vivo Studies

In vivo studies have demonstrated the efficacy of similar compounds in preclinical models. For example, compounds with structural similarities have shown promising results in alleviating neuropathic pain without inducing hyperthermia, indicating their potential as analgesics . Further investigation into the pharmacokinetics and safety profiles of these compounds is essential for understanding their therapeutic potential.

Case Studies

- Preclinical Trials on mGluR5 Modulation

-

TRPV1 Antagonism

- Another study focused on the structure-activity relationship of benzyl C-region analogs showed that specific modifications could lead to enhanced TRPV1 antagonism, suggesting that similar strategies could be applied to optimize 3-(4-fluorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)propanamide for better biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.